1-Methoxy-3-methylbutan-2-amine
Description
1-Methoxy-3-methylbutan-2-amine (C₆H₁₅NO) is a secondary amine characterized by a methoxy (-OCH₃) group at position 1 and a methyl (-CH₃) branch at position 3 of a four-carbon chain. This compound exhibits stereochemical variability, with the (R)-enantiomer being explicitly synthesized and characterized in patents and synthetic protocols . It serves as a key intermediate in pharmaceutical chemistry, particularly in the synthesis of imine derivatives and chiral ligands for asymmetric catalysis .
Properties
IUPAC Name |
1-methoxy-3-methylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(7)4-8-3/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNWTJLUPPXWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127180-89-6 | |
| Record name | 1-methoxy-3-methylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Methoxy-3-methylbutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 1-methoxy-3-methylbutan-2-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methoxy-3-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium iodide in acetone.
Major products formed from these reactions include 1-methoxy-3-methylbutan-2-ol, 3-methyl-2-butanone, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
1-Methoxy-3-methylbutan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Structural Features
Key Observations :
- Branching and Chirality : The target compound’s branched structure and stereogenic center (C2) contrast with primary amines like 2-ethyl-2-methoxybutan-1-amine, which lacks chirality but has geminal substituents .
- Functional Group Position : Moving the methoxy group from C1 (target compound) to C3 (e.g., 3-methoxy-3-methylbutan-1-amine) shifts hydrogen-bonding capacity and steric effects .
- Aromatic vs.
Key Observations :
- Catalytic Hydrogenation : Both the target compound and 3-fluoro-3-methylbutan-1-amine rely on palladium-catalyzed hydrogenation, but the latter requires acidic conditions for salt formation .
- Chiral Resolution : The target compound’s synthesis emphasizes enantioselectivity, achieving a 17:1 diastereomeric ratio via silica gel chromatography , unlike simpler primary amines.
Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s LogP (0.98) balances polarity and lipophilicity, whereas 2-ethyl-2-methoxybutan-1-amine’s higher LogP (1.45) may limit aqueous solubility .
Biological Activity
1-Methoxy-3-methylbutan-2-amine, a compound with the molecular formula C₆H₁₅NO, has attracted attention in both chemical and biological research due to its unique structure and potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Functional Groups : An amine group and a methoxy group.
- Molecular Weight : Approximately 115.19 g/mol.
- Solubility : The compound's hydrochloride form enhances its solubility in water, facilitating various applications in research and industry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Its mechanism of action likely involves:
- Inhibition of Microbial Growth : The compound may act on bacterial membranes or interfere with metabolic pathways, leading to reduced viability of microbial cells.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
While comprehensive case studies specifically involving this compound are scarce, related compounds have been studied extensively. For example:
- Methoxy Catecholamines : Research shows that methoxy derivatives of catecholamines like epinephrine have significant effects on blood pressure and smooth muscle contraction . This suggests that this compound may share similar pharmacological profiles.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Receptor Interaction : Acting as a ligand that binds to specific receptors or enzymes, potentially modulating their activity.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| 1-Methoxy-2-methylbutanamine | C₆H₁₅NO | Lacks a methyl group at the third position |
| 2-Methoxy-3-methylbutanamine | C₆H₁₅NO | Different methoxy position alters reactivity |
| 1-Ethoxy-3-methylbutanamine | C₇H₁₉NO | Ethyl group instead of methyl affects hydrophobicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
